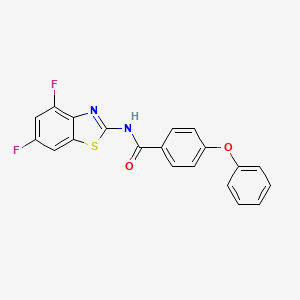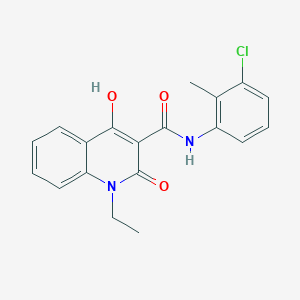
N-(3-chloro-2-methylphenyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related quinoline derivatives involves intricate chemical processes that often require specific conditions for optimal yields. For example, the reaction of chloral with substituted anilines leading to a series of substituted thiazolidin-4-ones showcases a synthetic pathway that might share similarities with our compound of interest, reflecting the complexity and versatility in synthesizing such molecules (Issac & Tierney, 1996).
Molecular Structure Analysis
The molecular structure of quinoline derivatives, including our compound, is characterized by a fusion of benzene and pyridine rings, which forms a basis for their chemical behavior and interactions. Studies on similar compounds, like isoquinolines, highlight the significance of their core structure in medicinal chemistry, suggesting that detailed analysis of their molecular framework is crucial for understanding their potential applications (Archana Vijayakumar et al., 2023).
Chemical Reactions and Properties
The chemical reactivity and properties of such compounds are profoundly influenced by their functional groups and molecular structure. For instance, the presence of a hydroxyl group and its position significantly impacts the compound's reactivity and interactions with other molecules. This is evident in the study of phenolic compounds and their antioxidant activities, which can be extrapolated to understand the chemical behavior of our compound (Yuhzo Hieda, 2017).
Physical Properties Analysis
The physical properties of such complex molecules, including solubility, melting point, and crystalline structure, are determined by their molecular architecture. An understanding of these properties is essential for the practical application and handling of the compound. The structural modularity in cocrystals, as discussed in a study by Srinu Tothadi et al. (2013), provides insights into the crystalline properties that could be relevant for our compound as well (Tothadi, Joseph, & Desiraju, 2013).
Chemical Properties Analysis
The chemical properties, including reactivity with other substances, stability under various conditions, and the potential for forming derivatives, are crucial for understanding the compound's utility in different applications. For example, the study of fluoroquinolones outlines the relationship between structure and activity, providing a model for predicting the chemical properties of related compounds (Charushin, Nosova, Lipunova, & Chupakhin, 2014).
科学的研究の応用
Antimicrobial Applications
Several studies have synthesized and evaluated compounds related to N-(3-chloro-2-methylphenyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide for their potential as antimicrobial agents. Compounds with structural similarities have shown significant in vitro antibacterial and antifungal activities against a range of pathogens, including Escherichia coli, Staphylococcus aureus, and Candida albicans. These findings suggest that modifications of the quinoline and related structures could yield potent antimicrobial agents with broad-spectrum efficacy (Desai, Dodiya, & Shihora, 2011), (Umamatheswari & Sankar, 2017).
Anticancer Applications
Research into quinoline derivatives has also extended into the anticancer domain, with several compounds being synthesized and tested for their cytotoxic activities against various cancer cell lines. The synthesis of 3-hydroxyquinoline-4(1H)-one derivatives and their evaluation against cancer and non-malignant cell lines have uncovered compounds with promising cytotoxic activities, highlighting the potential of quinoline derivatives as anticancer agents (Funk et al., 2015).
Synthetic Applications
The chemical synthesis of quinoline derivatives, including those similar to N-(3-chloro-2-methylphenyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide, has been explored for the development of novel methodologies and the discovery of new compounds with potential biological activities. Studies have detailed efficient routes for the synthesis of dihydroquinoline derivatives, demonstrating the versatility of quinoline structures in chemical synthesis and their potential applications in developing novel therapeutic agents (Kobayashi et al., 1995).
Safety And Hazards
This would involve studying the safety and hazards associated with the compound, including its toxicity, environmental impact, and handling precautions.
将来の方向性
This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, or further studies into its mechanism of action.
特性
IUPAC Name |
N-(3-chloro-2-methylphenyl)-1-ethyl-4-hydroxy-2-oxoquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3/c1-3-22-15-10-5-4-7-12(15)17(23)16(19(22)25)18(24)21-14-9-6-8-13(20)11(14)2/h4-10,23H,3H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQAKAYRQXUVSEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=C(C(=CC=C3)Cl)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-2-methylphenyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-cyanophenyl)-11-imino-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2497582.png)
![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(phenylthio)propanamide](/img/structure/B2497585.png)
![N-(2-methoxyethyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2497588.png)
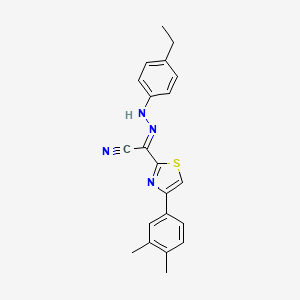
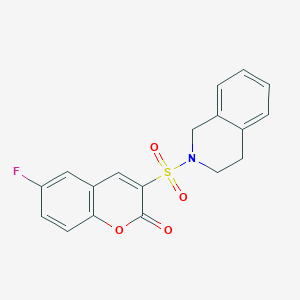
![4-(benzylsulfonyl)-N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)butanamide](/img/structure/B2497592.png)
![3-chloro-N-{3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl}-2-methylbenzene-1-sulfonamide](/img/structure/B2497593.png)
![2-[2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thienyl]-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2497596.png)
![N-(5-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2497598.png)
![ethyl 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2497599.png)
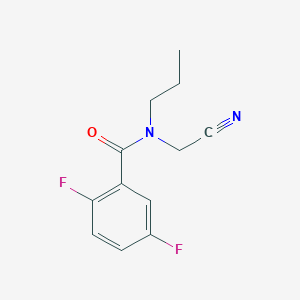
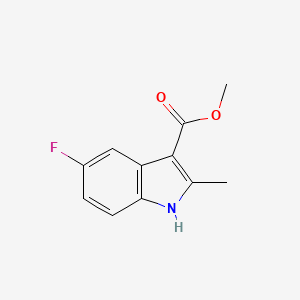
![2-Phenyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]ethanesulfonamide](/img/structure/B2497604.png)
